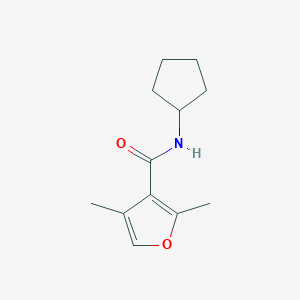![molecular formula C23H15F2N3O5S B2606053 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 380343-20-4](/img/structure/B2606053.png)
3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluoromethoxy and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of anthranilamide with various aldehydes or ketones in the presence of a catalyst. For instance, the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, has been reported to be effective . The reaction is usually carried out in ethanol under reflux conditions, leading to good to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, filtration, and chromatography.
化学反応の分析
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学的研究の応用
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3
特性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O5S/c24-22(25)33-17-11-9-15(10-12-17)27-21(30)18-3-1-2-4-19(18)26-23(27)34-13-20(29)14-5-7-16(8-6-14)28(31)32/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSYXCFSLBSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605971.png)

![5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B2605975.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2605981.png)
![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)
![N-(2-acetamidoethyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B2605983.png)

![3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2605988.png)
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2605990.png)
![2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one](/img/structure/B2605991.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)
